8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Phosphodiesterase Activity
Compounds related to 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and biologically evaluated for their receptor affinity and enzyme inhibitory properties. These compounds, including octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines, were investigated for their binding properties to serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and dopamine receptors (D2), as well as for their inhibitory potencies against phosphodiesterases PDE4B1 and PDE10A (Zagórska et al., 2016).
Synthesis and Pharmacological Evaluation
The compound has been a part of studies focusing on the synthesis and pharmacological evaluation of its derivatives. For instance, N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized and evaluated. The derivatives displayed potent ligand activity for the 5-HT(1A) receptor and indicated potential anxiolytic/antidepressant activities in preclinical studies (Zagórska et al., 2009).
Antagonistic Activity on Adenosine Receptors
The derivatives of the compound have been reported to exhibit antagonistic activity on adenosine receptors, notably the A3 adenosine receptors. Synthesis and biological evaluation of new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed compounds with potent and selective antagonistic properties on A3 adenosine receptors (Baraldi et al., 2005).
Properties
IUPAC Name |
6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-14-9-5-6-10-17(14)13-27-22(31)20-21(26(4)24(27)32)25-23-28(15(2)16(3)29(20)23)18-11-7-8-12-19(18)30/h5-12,30H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWPYHPWMCRXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5O)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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